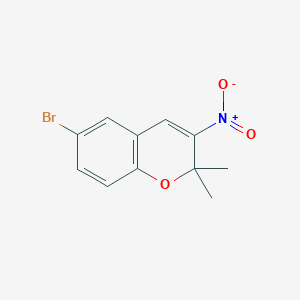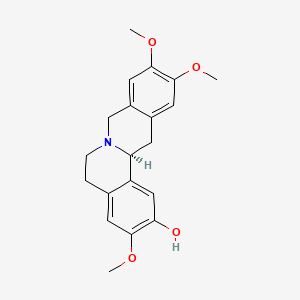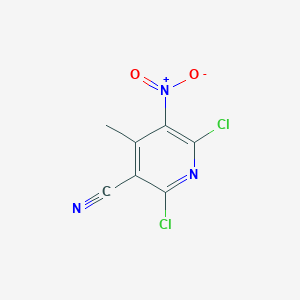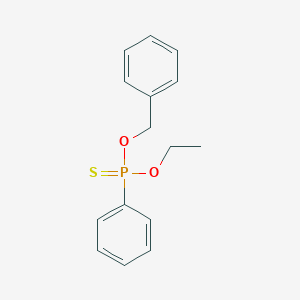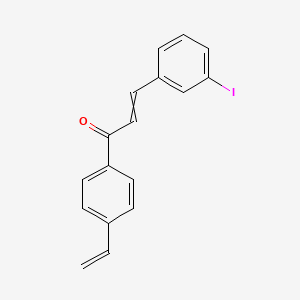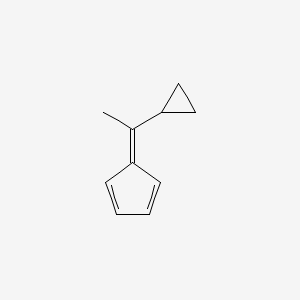
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a cyclopropylethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cyclopropyl-containing reagents under specific conditions. One common method involves the use of cyclopropyl bromide and a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene derivatives followed by the introduction of the cyclopropylethylidene group. This process often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, facilitated by the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, electrophiles, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or other substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler analog with a similar cyclopentadiene ring structure.
Cyclopropylcyclopentadiene: A compound with a cyclopropyl group directly attached to the cyclopentadiene ring.
Cyclopentadienone: An oxidized derivative of cyclopentadiene.
Uniqueness
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is unique due to the presence of the cyclopropylethylidene group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
61010-59-1 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
5-(1-cyclopropylethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H12/c1-8(10-6-7-10)9-4-2-3-5-9/h2-5,10H,6-7H2,1H3 |
Clave InChI |
XGLPXHRXEBCEPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)
![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
